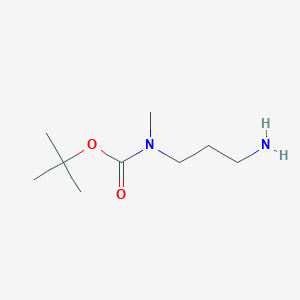

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQYAMWGTGWJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373415 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150349-36-3 | |

| Record name | tert-Butyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional organic molecule, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a Boc-protected secondary amine and a free primary amine connected by a propyl chain, allows for selective and sequential chemical modifications. This makes it a particularly useful reagent in the construction of complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2] The presence of the N-methyl group distinguishes it from the more commonly used N-Boc-1,3-diaminopropane, offering different steric and electronic properties that can influence the conformational flexibility and binding characteristics of the final conjugate.

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and key experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | [3] |

| Synonyms | N-(3-Amino-Propyl)-N-Methylcarbamic Acid T-Butyl Ester, 1-N-Boc-1-N-Methyl-1,3-Diaminopropane, Boc-N-Me-1,3-Diaminopropane | [1] |

| CAS Number | 150349-36-3 | [3][4] |

| Molecular Formula | C₉H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 188.27 g/mol | [3][5] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in water | [6] |

Computed Properties

| Property | Value | Reference(s) |

| InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 | [3][5] |

| InChIKey | PNQYAMWGTGWJDW-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CN(CCCN)C(=O)OC(C)(C)C | [5] |

| XLogP3-AA | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 188.152477885 Da | [3] |

| Topological Polar Surface Area | 38.4 Ų | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the structural confirmation of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 3.29 | br | 2H | -CH₂-NH₂ | [6] |

| 2.83 | s | 3H | -N-CH₃ | [6] |

| 2.69 | t, J = 6Hz | 2H | -N-CH₂-CH₂- | [6] |

| 1.64 | m | 2H | -CH₂-CH₂-CH₂- | [6] |

| 1.46 | s | 9H | (CH₃)₃C-O-CO- | [6] |

| 1.38 | s | 2H | -CH₂-CH₂-NH₂ | [6] |

Safety and Handling

GHS Hazard Information

This compound is classified with the following hazards:

| Hazard Statement | GHS Classification | Reference(s) |

| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | [3][5] |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) | [3] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [3] |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [3] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [3] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [3] |

Signal Word: Danger[5]

Precautionary Measures and First Aid

| Precautionary Action | Description | Reference(s) |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |

| In case of Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [7] |

| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [7] |

| In case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [7] |

| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [7] |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of the title compound.

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here in a full whitepaper)

Materials:

-

Starting material (e.g., a suitable precursor to be reduced and Boc-protected)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Boc-anhydride (Di-tert-butyl dicarbonate)

-

Solvents (e.g., Tetrahydrofuran, Dichloromethane)

-

Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v)[6]

Procedure:

-

Reduction Step: The initial precursor is reduced. This is a generalized step as the specific precursor was not detailed in the source material.

-

Boc Protection: The reduced intermediate is reacted with Boc-anhydride in a suitable solvent like dichloromethane.

-

Work-up: The reaction mixture is typically quenched and then washed with an aqueous base, such as sodium hydroxide solution. The organic layer is separated.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure.[6]

-

Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v) to yield the pure this compound.[6]

Expected Yield: 43%[6]

Characterization: The final product should be characterized by ¹H NMR spectroscopy to confirm its identity and purity, comparing the obtained spectrum with the data provided in Section 3.1.

Applications in Drug Development and Research

This compound serves as a crucial building block, particularly as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.

While many published examples of PROTACs utilize the non-N-methylated analogue, N-Boc-1,3-diaminopropane, the N-methylated version provides an alternative with distinct properties.[2] The methyl group can influence the linker's conformational preferences and its interactions with the target protein and the E3 ligase, potentially leading to improved potency or selectivity.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Conceptual Role in a PROTAC

Caption: Conceptual role as a linker in a generic PROTAC.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, coupled with the specific steric and electronic properties conferred by the N-methyl group, makes it a valuable tool for medicinal chemists. This guide has provided a consolidated resource of its properties, safety information, and relevant experimental protocols to aid researchers in its effective utilization. As the field of targeted protein degradation and complex molecule synthesis continues to evolve, the application of such specialized building blocks is expected to grow.

References

- 1. CAS 150349-36-3: tert-Butyl N-(3-aminopropyl)-N-methylcarb… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. tert-Butyl N-(3-aminopropyl)-N-methylcarbamate | 150349-36-3 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: Properties and Synthetic Application of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the chemical properties of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional building block commonly used in medicinal chemistry and organic synthesis. Its key physicochemical data, including molecular weight, are presented. Furthermore, this guide outlines a representative synthetic application, illustrating its utility as a versatile linker in the construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Chemical Properties

This compound is a valuable intermediate characterized by the presence of a primary amine and a Boc-protected secondary amine. This dual functionality allows for selective, sequential reactions, making it a staple in multi-step synthesis.

The fundamental properties of the compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | [1] |

| Synonyms | 3-(N-Boc-N-methylamino)propylamine, N-Boc-N-methyl-1,3-diaminopropane | [1] |

| CAS Number | 150349-36-3 | [1] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

Logical Relationship of Chemical Properties

The molecular weight of a compound is a direct function of its molecular formula, which is determined by the type and number of constituent atoms. The diagram below illustrates this fundamental relationship for the title compound.

Application in PROTAC Synthesis

A significant application for this molecule is as a flexible aliphatic linker in the synthesis of PROTACs. Its primary amine can be readily coupled to a warhead that binds to a target protein, while the Boc-protected amine can be deprotected and subsequently linked to an E3 ligase-binding ligand.

Representative Experimental Protocol

The following protocol describes a representative amide coupling reaction where the primary amine of this compound is conjugated to a carboxylic acid-bearing molecule (designated here as 'Target_Molecule-COOH'), a common step in constructing a PROTAC intermediate.

Reaction: Amide Coupling of Target_Molecule-COOH with the Linker

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Target_Molecule-COOH (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

-

Activation: Add HBTU (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Linker Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue via flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the desired Boc-protected conjugate.

Synthetic Workflow Visualization

The diagram below outlines the key stages of the experimental workflow, from initial setup to the final, purified product.

Conclusion

With a molecular weight of 188.27 g/mol , this compound serves as a foundational building block for synthetic chemists. Its defined structure and versatile reactive sites enable its reliable incorporation into complex molecular architectures, facilitating research and development in fields such as targeted protein degradation and medicinal chemistry. The provided protocols and workflows serve as a guide for its effective utilization in a laboratory setting.

References

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key bifunctional molecule, plays a critical role in the landscape of modern medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected secondary amine and a free primary amine, makes it an invaluable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The strategic placement of the methyl group and the length of the propyl chain in this compound offer specific advantages in the design and efficacy of these targeted protein degraders. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that is central to its utility. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, allowing for selective reactions at the primary amine terminus. The presence of the methyl group on the nitrogen atom can influence the conformational flexibility and binding affinity of the final conjugate.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate |

| CAS Number | 150349-36-3 |

| Appearance | Solid |

| Solubility | Slightly soluble in water |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Data |

| ¹H NMR | See Table 3 for detailed assignments. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| FT-IR | Data not available in the searched literature. |

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of the title compound via the Boc-protection of N-methyl-1,3-propanediamine.

Materials:

-

N-methyl-1,3-propanediamine

-

Methanol

-

35% Hydrochloric acid solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

10% aqueous sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: Dichloromethane:Methanol:Ammonia = 100:9:1 (v/v/v)

Procedure:

-

Dissolve N-methyl-1,3-propanediamine (3.26 g, 37.03 mmol) in methanol (100 ml).

-

Cool the solution to 0 °C and slowly add a 35% hydrochloric acid solution, followed by stirring.

-

Stir the reaction solution at room temperature for 30 minutes.

-

Cool the mixture to -10 °C and slowly add di-tert-butyl dicarbonate (10.51 g, 48.14 mmol).

-

After completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Alkalize the residue with a 10% aqueous sodium hydroxide solution.

-

Extract the alkalized solution with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography using the specified eluent to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

Yield: 3.03 g (43%)

Data Presentation

¹H NMR Spectral Data

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.29 | br | 2H | -CH₂-NH₂ |

| 2.83 | s | 3H | -N-CH₃ |

| 2.69 | t, J = 6Hz | 2H | -N-CH₂-CH₂- |

| 1.64 | m | 2H | -CH₂-CH₂-CH₂- |

| 1.46 | s | 9H | (CH₃)₃C-O-CO- |

| 1.38 | s | 2H | -CH₂-CH₂-NH₂ |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Application in PROTAC Assembly

This molecule is a linker used in the modular assembly of PROTACs. The following diagram shows a generalized workflow for its incorporation.

Caption: General workflow for PROTAC synthesis using the linker.

References

An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester (CAS 150349-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, with the CAS number 150349-36-3, is a bifunctional organic molecule increasingly recognized for its pivotal role in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a Boc-protected secondary amine and a free primary amine connected by a propyl chain, makes it an invaluable building block, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancers.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 150349-36-3 | [5][6] |

| Molecular Formula | C₉H₂₀N₂O₂ | [5][6][7] |

| Molecular Weight | 188.27 g/mol | [5][6][7][8] |

| Appearance | Pale yellow liquid or solid | [7] |

| Boiling Point (Predicted) | 254.6 ± 19.0 °C | |

| Density (Predicted) | 0.982 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in water. Soluble in Chloroform and Methanol. | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | |

| SMILES | CN(CCCN)C(=O)OC(C)(C)C | [7] |

| InChI | 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 | [7] |

| InChI Key | PNQYAMWGTGWJDW-UHFFFAOYSA-N | [7] |

Safety Information:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 2: Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective Boc protection of the secondary amine of N-methyl-1,3-propanediamine.

General Experimental Protocol for Boc Protection

This protocol is a general guideline for the synthesis of this compound.

Materials:

-

N-methyl-1,3-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) in dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield this compound.

¹H NMR Data (400 MHz, CDCl₃):

-

δ 3.29 (br, 2H, -CH₂-NH₂)

-

δ 2.83 (s, 3H, -N-CH₃)

-

δ 2.69 (t, J = 6Hz, 2H, -N-CH₂-CH₂)

-

δ 1.64 (m, 2H, -CH₂-CH₂-CH₂)

-

δ 1.46 (s, 9H, (CH₃)₃C-O-CO-)

-

δ 1.38 (s, 2H, -CH₂-CH₂-NH₂)

Applications in Drug Development: A Linker for PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][3][4][5] Its propyl chain provides the necessary flexibility for the PROTAC molecule to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]

Role in Androgen Receptor (AR) and BET Protein Degradation

This linker has been utilized in the development of PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, both of which are implicated in the progression of certain cancers.[1]

-

Androgen Receptor (AR): The AR signaling pathway is a key driver in prostate cancer. PROTACs incorporating this linker can effectively induce the degradation of the AR, offering a promising therapeutic strategy for castration-resistant prostate cancer.

-

BET Proteins: The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology. PROTACs utilizing this linker can efficiently degrade BET proteins, leading to anti-proliferative effects in cancer cells.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound involves a series of coupling and deprotection steps. The bifunctional nature of the linker allows for the sequential attachment of a ligand for the target protein and a ligand for an E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is a key enabling molecule in the rapidly advancing field of targeted protein degradation. Its well-defined structure and bifunctional nature provide a versatile platform for the construction of PROTACs against a range of high-value therapeutic targets. This technical guide has summarized its fundamental properties, provided a general synthesis protocol, and highlighted its critical role in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for harnessing its full potential in the design and synthesis of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a valuable building block in pharmaceutical and medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant data to support researchers in the successful preparation of this compound.

Introduction

This compound, also known as N-Boc-N-methyl-1,3-propanediamine, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This differential protection allows for selective functionalization of the primary amine, making this compound a key intermediate in the synthesis of more complex molecules, including ligands for biological targets and linkers for Proteolysis Targeting Chimeras (PROTACs).

Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the selective protection of the secondary amine of the precursor, N-methyl-1,3-propanediamine, in the presence of a more nucleophilic and less sterically hindered primary amine. Two main strategies can be employed to achieve this transformation:

-

Direct Selective Boc Protection: This approach aims to directly protect the secondary amine of N-methyl-1,3-propanediamine with di-tert-butyl dicarbonate (Boc₂O). Achieving high selectivity can be challenging due to the higher reactivity of the primary amine. Reaction conditions such as temperature, solvent, and stoichiometry must be carefully controlled.

-

Orthogonal Protection Strategy: This more robust, multi-step approach involves first protecting the primary amine with a suitable orthogonal protecting group, followed by the Boc protection of the secondary amine, and finally, the selective deprotection of the primary amine. This strategy offers greater control and often leads to higher yields of the desired product.

This guide will focus on a plausible and commonly employed direct protection method, while also outlining the principles of the orthogonal strategy.

Experimental Protocols

Synthesis of this compound via Direct Boc Protection

This protocol is based on general procedures for the mono-Boc protection of diamines and the known reactivity of amines with Boc anhydride.[2] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Reaction Scheme:

Figure 1: Synthesis of the target compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methyl-1,3-propanediamine | 6291-84-5 | C₄H₁₂N₂ | 88.15 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Procedure:

-

To a solution of N-methyl-1,3-propanediamine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere, add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq) in DCM (5 volumes) dropwise over 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 5 volumes) and then with brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford this compound as a solid.

Expected Yield: The yield can vary depending on the reaction conditions and the success of the selective protection. Yields in the range of 40-60% have been reported for similar selective mono-Boc protections of diamines.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol [3] |

| Appearance | Solid[3] |

| CAS Number | 150349-36-3[4] |

Analytical Data

| Analytical Method | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.21 (t, 2H), 2.85 (s, 3H), 2.68 (t, 2H), 1.65 (quint, 2H), 1.45 (s, 9H), 1.25 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.9, 79.2, 47.9, 39.5, 34.5, 30.8, 28.4 |

| Mass Spectrometry (ESI-MS) | m/z: 189.16 [M+H]⁺ |

Note: NMR data is predicted and may vary slightly from experimental values.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for the direct Boc protection.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Orthogonal Protection Strategy

For syntheses requiring higher purity and yield, an orthogonal protection strategy is recommended. This involves the following logical steps:

Caption: Logic of the orthogonal protection strategy.

Conclusion

The synthesis of this compound is a key process for obtaining a versatile building block for drug discovery and development. While direct selective Boc protection of N-methyl-1,3-propanediamine is feasible, it requires careful control of reaction conditions to achieve acceptable selectivity and yield. For applications demanding high purity, an orthogonal protection strategy is the preferred method. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important compound.

References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-butyl N-(3-aminopropyl)-N-methylcarbamate

This technical guide provides an in-depth overview of tert-butyl N-(3-aminopropyl)-N-methylcarbamate, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document details its chemical properties, applications, relevant experimental protocols, and its role in targeted protein degradation.

Chemical Identity and Properties

The compound, commonly referred to as N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, is systematically named tert-butyl N-(3-aminopropyl)-N-methylcarbamate according to IUPAC nomenclature.[1] It is a bifunctional molecule featuring a Boc-protected secondary amine and a free primary amine, making it a valuable intermediate in multi-step organic synthesis.

A variety of synonyms are used in literature and commercial listings to identify this compound:

-

3-(N-tert-Butoxycarbonyl-N-methylamino)propylamine[2]

-

N-(3-Aminopropyl)-N-(methyl)carbamic Acid tert-butyl Ester[1]

-

N-(3-Aminopropyl)-N-methylcarbamic Acid 1,1-dimethylethyl Ester

-

N-Boc-N-methyl-1,3-diaminopropane[1]

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate[1] |

| Molecular Formula | C₉H₂₀N₂O₂[1][2] |

| Molecular Weight | 188.27 g/mol [1][2] |

| CAS Number | 150349-36-3[1] |

| Appearance | Colourless oil |

Applications in Drug Development

tert-butyl N-(3-aminopropyl)-N-methylcarbamate is a crucial reagent, primarily utilized as a flexible linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]

This linker has been integral in the development of PROTACs targeting key proteins in oncology, such as:

-

Androgen Receptor (AR): The AR signaling pathway is a primary driver in the progression of prostate cancer.[5][6] PROTACs that induce the degradation of AR have emerged as a promising therapeutic strategy to overcome resistance to traditional AR antagonists.[5][7][8]

-

Bromodomain and Extra-Terminal (BET) Proteins: BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[][9] BET-targeting PROTACs have demonstrated potent anticancer activity in various cancer models.[9][10][11]

Experimental Protocols

Synthesis of tert-butyl N-(3-aminopropyl)-N-methylcarbamate

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

N-methyl-1,3-propanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

35% Hydrochloric acid solution

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-methyl-1,3-propanediamine (1.0 eq) in methanol.[2]

-

Cool the solution to 0 °C and slowly add 35% hydrochloric acid, followed by stirring.[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[2]

-

Cool the solution to -10 °C and slowly add di-tert-butyl dicarbonate (1.3 eq).[2]

-

After the reaction is complete, concentrate the mixture under reduced pressure.[2]

-

Alkalize the residue with a 10% aqueous sodium hydroxide solution.[2]

-

Extract the aqueous phase with dichloromethane.[2]

-

Dry the combined organic phases with anhydrous magnesium sulfate.[2]

-

Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography (eluent: dichloromethane:methanol:ammonia = 100:9:1) to yield the final product.[2]

¹H NMR Spectroscopy Analysis

Accurate characterization of the synthesized compound is critical. The following protocol details the acquisition of a ¹H NMR spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: ~1-5 seconds

-

Number of Scans: 16-64 (adjust based on sample concentration)

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale to the TMS peak at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

Quantitative Data

Table 2: ¹H NMR Spectral Data of tert-butyl N-(3-aminopropyl)-N-methylcarbamate

The following data was obtained in CDCl₃ at 400 MHz.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.29 | broad | 2H | -CH₂-NH₂ |

| 2.83 | s | 3H | -N-CH₃ |

| 2.69 | t (J = 6Hz) | 2H | -N-CH₂-CH₂- |

| 1.64 | m | 2H | -CH₂-CH₂-CH₂- |

| 1.46 | s | 9H | (CH₃)₃C-O-CO- |

| 1.38 | s | 2H | -CH₂-CH₂-NH₂ |

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

Caption: General mechanism of action for a PROTAC.

Caption: Androgen Receptor signaling and its disruption by a PROTAC.

Caption: Workflow for the synthesis of the title compound.

References

- 1. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-(3-aminopropyl)-N-methylcarbamate | 150349-36-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key intermediate in various synthetic applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a relevant synthetic workflow.

Compound Overview

This compound , also known by synonyms such as tert-butyl N-(3-aminopropyl)-N-methylcarbamate and N-Boc-N-methyl-1,3-diaminopropane, is an organic compound frequently utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring both a hydrophobic tert-butyl group and a polar amine functionality, results in a moderate and varied solubility profile.

Solubility Data

Currently, quantitative solubility data for this compound is not widely published. The available qualitative data from various chemical suppliers is summarized below.

| Solvent | Temperature | Solubility | Citation |

| Water | Ambient | Slightly Soluble | [1][2][3] |

| Chloroform | Ambient | Slightly Soluble | [3] |

| Methanol | Ambient | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Insoluble or Slightly Soluble (< 1 mg/mL) | [4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed.

Shake-Flask Method for Equilibrium Solubility

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or pass the sample through a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Acid-Base Titration for Aqueous Solubility of Amines

Given the basic nature of the primary amine group in the target compound, its aqueous solubility can be influenced by pH. An acid-base titration can be used to determine its solubility in acidic solutions.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a saturated solution of this compound in deionized water using the shake-flask method described above.

-

After filtration or centrifugation to remove undissolved solid, take a known volume of the saturated solution.

-

Titrate the saturated solution with the standardized HCl solution.

-

Monitor the pH of the solution throughout the titration. The equivalence point can be determined from the titration curve.

-

The concentration of the dissolved amine, and thus its solubility at that pH, can be calculated from the volume of HCl required to reach the equivalence point.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a mono-Boc-protected diamine, a process directly applicable to the production of this compound.

Caption: A generalized workflow for the synthesis and purification of a mono-Boc-protected diamine.

References

An In-depth Technical Guide to the Stability of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key intermediate in various synthetic applications, including drug development. Given the critical role of stability in determining the shelf-life, storage conditions, and degradation pathways of pharmaceutical compounds, this document outlines the expected stability profile, detailed experimental protocols for stability assessment, and potential degradation mechanisms.

Core Stability Profile

This compound, also known as N-Boc-N-methyl-1,3-diaminopropane, features a tert-butoxycarbonyl (Boc) protecting group. The stability of this molecule is predominantly dictated by the lability of the Boc group.

The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This characteristic makes it an orthogonal protecting group to base-labile groups like Fmoc and hydrogenolysis-labile groups such as Cbz.[1] However, the defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[1][2] This acid-lability is the cornerstone of its utility in organic synthesis, allowing for its selective removal. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently breaks down into isobutene and carbon dioxide.[1][3]

Quantitative Stability Data

| Condition Category | Specific Condition | Expected Stability of this compound | Reference |

| pH | Strong Acid (e.g., TFA, HCl) | Low (rapid degradation) | [1][2][3] |

| Weak Acid (e.g., aqueous phosphoric acid) | Moderate (slower degradation) | [4] | |

| Neutral (pH 7) | High | [1][5] | |

| Basic (e.g., NaOH, Na2CO3) | High | [1][5] | |

| Temperature | Ambient Temperature | High (in the absence of acid) | |

| Elevated Temperature (e.g., >100 °C) | Moderate to Low (potential for thermolytic degradation) | [6] | |

| Oxidative Stress | Common Oxidizing Agents (e.g., H2O2) | High (Boc group is generally stable to oxidation) | [7] |

| Photostability | Exposure to UV/Visible Light | High (Boc group itself is not a significant chromophore) | [7] |

| Reductive Conditions | Catalytic Hydrogenation (e.g., H2/Pd) | High | [3] |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[8][9][10][11] Such studies are crucial in drug development to identify potential degradation products and establish degradation pathways.[8]

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the intrinsic stability of the molecule under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Buffers: Phosphate or acetate buffers of various pH values

-

Analytical Instrumentation: HPLC with UV detector, Mass Spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H2O2.

-

Keep the solution at room temperature and protect from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution into a sealed vial.

-

Expose the vial to a high temperature (e.g., 80 °C) in an oven.

-

Withdraw samples at various time points.

-

For solid-state thermal degradation, subject the neat compound to the same conditions.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution in a photostability chamber to a light source with a specified output (e.g., according to ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

Withdraw samples at various time points.

-

-

-

Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

A typical HPLC method might involve a C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Use a UV detector to quantify the parent compound and any degradation products.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in structure elucidation.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and characterize the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Visualizations

Caption: Workflow of a typical forced degradation study.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. acdlabs.com [acdlabs.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

An In-depth Technical Guide to the Reactivity of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a key bifunctional building block, is gaining significant traction in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine, allows for selective and sequential chemical modifications. This attribute makes it an invaluable tool, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are provided, along with quantitative data and visual representations of its role in targeted protein degradation.

Chemical and Physical Properties

This compound is a stable organic compound under standard laboratory conditions. The presence of the Boc protecting group on the secondary amine allows for the selective reactivity of the primary amine. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 150349-36-3 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in polar organic solvents | [2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.21 (t, 2H), 2.86 (s, 3H), 2.76 (t, 2H), 1.62 (m, 2H), 1.45 (s, 9H) | [3] (adapted) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.0, 79.5, 49.0, 40.5, 35.0, 30.0, 28.5 | (predicted) |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,3-diaminopropane. The core of its reactivity lies in the orthogonal nature of its two amine groups, enabling a wide range of chemical transformations.

Synthesis

A plausible synthetic route involves the selective protection of one amine group, followed by methylation of the other, and subsequent protection of the newly formed secondary amine.

Caption: Synthetic workflow for the target molecule.

Key Reactions

The primary utility of this compound stems from two key reactions: acylation of the primary amine and deprotection of the Boc-protected secondary amine.

The free primary amine readily undergoes acylation with various electrophiles, such as carboxylic acids (often activated as NHS esters), acid chlorides, or isocyanates, to form stable amide or urea linkages. This reaction is fundamental to its use as a linker in PROTAC synthesis.

Caption: General acylation reaction scheme.

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This reveals the secondary amine for further functionalization.

Caption: Boc deprotection reaction scheme.

Applications in Drug Discovery: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase ligand, is crucial for its efficacy.

Role as a Linker

This compound provides a flexible and readily functionalizable C3 alkyl-methylamine linker. This linker has been successfully incorporated into potent PROTAC degraders, such as those targeting the Bromodomain and Extra-Terminal (BET) family of proteins.

Signaling Pathway: BET Protein Degradation

BET proteins, such as BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription, including key oncogenes like c-Myc. In diseases such as castration-resistant prostate cancer, the overexpression of BET proteins contributes to tumor growth and survival.[5] PROTACs like ARV-771, which incorporate a linker derived from this compound, can effectively induce the degradation of BET proteins.[6]

References

The Strategic Application of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester in Novel Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, the precise and controlled assembly of complex biomolecules is paramount for the development of next-generation therapeutics. N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional linker featuring a Boc-protected secondary amine, has emerged as a critical building block in the synthesis of innovative bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of this versatile linker. Detailed protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to empower researchers in their drug discovery and development endeavors.

Core Principles: The Role of Boc Protection in Bioconjugation

The tert-butyloxycarbonyl (Boc) protecting group is central to the utility of this compound in multi-step bioconjugation strategies. The primary function of the Boc group is to temporarily mask the reactivity of the secondary amine, thereby enabling selective and sequential chemical modifications at other reactive sites within the molecule or on a biomolecule to which it is being conjugated.

The widespread adoption of Boc protection stems from its advantageous chemical properties: it is stable under a variety of synthetic conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1] This acid-labile nature is the cornerstone of its application, allowing for the controlled deprotection of the amine for subsequent conjugation steps. This strategic protection and deprotection enables a highly controlled sequence of conjugation events, which is essential for the synthesis of complex heterobifunctional molecules like PROTACs.[1]

Application in PROTAC Synthesis: A Case Study with ARV-771

A prominent application of linkers derived from this compound is in the synthesis of PROTACs, such as the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The synthesis of ARV-771 involves the coupling of a BET inhibitor (the "warhead," such as a derivative of JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase to a central linker. The aminopropyl-N-methyl moiety of the linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex.[2][5]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of PROTACs utilizing linkers analogous to this compound.

Table 1: Representative Yields for Key Synthetic Steps in PROTAC Synthesis

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference(s) |

| 1 | Boc Deprotection | TFA in DCM, room temperature | >95 | [6] |

| 2 | Amide Coupling (Warhead) | Carboxylic acid-functionalized warhead, HATU, DIPEA, DMF | 60-80 | [7] |

| 3 | Amide Coupling (E3 Ligase Ligand) | Carboxylic acid-functionalized E3 ligand, HATU, DIPEA, DMF | 50-70 | [7] |

| 4 | Final Purification | Preparative HPLC (C18 column, Acetonitrile/Water gradient with TFA) | >98 (purity) | [7][8] |

Table 2: Biological Activity of a Representative BET Degrader (ARV-771)

| Parameter | Cell Line | Value | Reference(s) |

| DC50 (BRD4 Degradation) | 22Rv1 (Prostate Cancer) | < 5 nM | [9] |

| IC50 (c-MYC Depletion) | 22Rv1 (Prostate Cancer) | < 1 nM | [9] |

| In vivo Tumor Growth Inhibition | 22Rv1 Xenograft Model (10 mg/kg) | Significant tumor regression | [10] |

Experimental Protocols

The following are detailed, representative methodologies for the key experimental steps involved in the synthesis of a PROTAC using a linker derived from this compound.

Protocol 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting group from this compound to expose the secondary amine for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

-

To the stirred solution, add TFA (10 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker. The product is often used in the next step without further purification.

Protocol 2: Coupling of the Warhead (JQ1 derivative) to the Linker

Objective: To form an amide bond between the deprotected linker and a carboxylic acid-functionalized warhead.

Materials:

-

Deprotected linker from Protocol 1

-

Carboxylic acid-functionalized JQ1 derivative

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Preparative HPLC system

Procedure:

-

Dissolve the carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by preparative HPLC to obtain the JQ1-linker conjugate.

Protocol 3: Coupling of the E3 Ligase Ligand (VHL derivative)

Objective: To form an amide bond between the JQ1-linker conjugate (which now has a free primary amine) and a carboxylic acid-functionalized VHL ligand. This protocol assumes the linker was initially coupled through the secondary amine, leaving the primary amine free.

Materials:

-

JQ1-linker conjugate from Protocol 2 (after a Boc deprotection of the other end if it was also protected)

-

Carboxylic acid-functionalized VHL ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Magnetic stirrer and stir bar

-

Preparative HPLC system

Procedure:

-

Dissolve the carboxylic acid-functionalized VHL ligand (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the JQ1-linker conjugate (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

Protocol 4: Characterization of the Final PROTAC

Objective: To confirm the identity, purity, and structural integrity of the synthesized PROTAC.

Techniques:

-

LC-MS: To confirm the molecular weight of the final product and assess its purity.[11][12]

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure all components (warhead, linker, and E3 ligase ligand) are present in the correct connectivity.[1]

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, particularly for the synthesis of complex therapeutic modalities such as PROTACs. Its bifunctional nature, combined with the strategic use of Boc protection, allows for a controlled and sequential approach to the construction of heterobifunctional molecules. The methodologies and data presented in this technical guide provide a solid foundation for researchers to leverage this linker in their efforts to develop novel and effective targeted therapies. As the field of targeted protein degradation continues to evolve, the importance of well-characterized and strategically designed linkers will undoubtedly grow, further cementing the role of molecules like this compound in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]

- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Targeted Protein Degradation: A Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach lies the design of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide focuses on N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester , a versatile building block for the construction of PROTAC linkers. Its simple alkyl chain and orthogonal protecting groups offer a synthetically tractable platform for the development of novel protein degraders. This document will provide an in-depth overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and a discussion of its role in the broader context of PROTAC design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective application. The key properties of this compound are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 188.27 g/mol | [1][2][3] |

| CAS Number | 150349-36-3 | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | [2] |

| SMILES | CC(C)(C)OC(=O)N(C)CCCN | [2][3] |

| InChI Key | PNQYAMWGTGWJDW-UHFFFAOYSA-N | [2][3] |

| LogP (Predicted) | 0.5 | [2] |

Synthesis of this compound

The synthesis of this compound involves the selective protection of one of the amino groups of N-methyl-1,3-propanediamine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Materials:

-

N-methyl-1,3-propanediamine

-

Methanol

-

35% Hydrochloric acid solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

10% aqueous sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: Dichloromethane:Methanol:Ammonia (100:9:1, v/v/v)

Procedure: [1]

-

Dissolve N-methyl-1,3-propanediamine (3.26 g, 37.03 mmol) in methanol (100 ml).

-

Cool the solution to 0 °C and slowly add a 35% hydrochloric acid solution, followed by stirring.

-

Stir the reaction solution at room temperature for 30 minutes.

-

Cool the mixture to -10 °C and slowly add di-tert-butyl dicarbonate (10.51 g, 48.14 mmol).

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Alkalize the residue with a 10% aqueous sodium hydroxide solution.

-

Extract the alkalized solution with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography using an eluent ratio of dichloromethane:methanol:ammonia = 100:9:1 (v/v/v) to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.

Yield: 3.03 g (43%)[1]

Application in PROTAC Synthesis

This compound serves as a valuable linker precursor in the synthesis of PROTACs. The free primary amine allows for coupling to a carboxylic acid-functionalized warhead or E3 ligase ligand, while the Boc-protected secondary amine can be deprotected under acidic conditions to reveal a new reactive site for the subsequent conjugation step. This sequential approach enables the controlled and modular assembly of the final PROTAC molecule.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a convergent approach where the linker is sequentially coupled to the warhead and the E3 ligase ligand.

References

Methodological & Application

Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester: A Detailed Protocol for PROTAC Linker Preparation

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a valuable bifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature and composition of the linker can significantly impact the efficacy, selectivity, and physicochemical properties of the PROTAC. This compound serves as a versatile building block for the construction of PROTAC linkers, offering a primary amine for conjugation and a Boc-protected secondary amine that can be deprotected for further functionalization.

This document outlines a detailed, step-by-step procedure for the selective mono-Boc protection of N-methyl-1,3-propanediamine to yield the desired product.

Synthesis Workflow

The synthesis of this compound is achieved through the selective N-Boc protection of N-methyl-1,3-propanediamine. The primary amine is more nucleophilic and sterically less hindered than the secondary amine, allowing for its preferential reaction with di-tert-butyl dicarbonate under controlled conditions.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol details the materials, equipment, and procedure for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| N-methyl-1,3-propanediamine | >98% purity |

| Di-tert-butyl dicarbonate ((Boc)₂O) | >97% purity |

| Dichloromethane (DCM), anhydrous | ACS grade or higher |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | |

| Brine (saturated aqueous NaCl) | |

| Anhydrous sodium sulfate (Na₂SO₄) | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Column chromatography setup (optional) | Silica gel |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| NMR spectrometer | For product characterization |

| Mass spectrometer | For product characterization |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-propanediamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in anhydrous DCM dropwise over a period of 30-60 minutes. The slow addition is crucial to favor mono-protection and minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-